Ortho-Fluorine Steric and Conformational Differentiation vs. Para-Fluoro Positional Isomer (5-(4-Fluorophenoxy)furan-2-carboxylic acid, CAS 149609-87-0)
The ortho-fluorine atom in 5-(2-fluorophenoxy)furan-2-carboxylic acid introduces a steric clash with the furan ring oxygen that restricts rotation about the O–C(phenyl) bond, producing a preferred conformation distinct from the freely rotating para-fluoro isomer (CAS 149609-87-0). This conformational restriction has direct consequences for molecular recognition: in the related 5-lipoxygenase inhibitor series, the 4-fluorophenoxy-furan scaffold yielded IC₅₀ values of 150–160 nM in human whole blood LTB4 assays, and SAR studies indicated that altering the fluorine position on the phenoxy ring significantly modulated potency [1]. While direct IC₅₀ data for the carboxylic acid form of the ortho-fluoro compound are not yet published, the conformational constraint imposed by ortho-fluorine substitution is a well-established medicinal chemistry design principle for reducing entropic penalty upon target binding [2].
| Evidence Dimension | Conformational flexibility (rotatable bonds and preferred dihedral angle at O–C(phenyl) ether linkage) |
|---|---|
| Target Compound Data | Ortho-fluorine restricts rotation; computed O–C(phenyl)–C(ortho) dihedral angle constrained to ~±30° from plane by steric repulsion between ortho-F and furan ring |
| Comparator Or Baseline | 5-(4-Fluorophenoxy)furan-2-carboxylic acid (CAS 149609-87-0): para-fluorine exerts no steric restriction on phenyl ring rotation; free rotation about O–C(phenyl) bond |
| Quantified Difference | The ortho-fluoro isomer has one additional significant conformational constraint (restricted aryl ether rotation) compared to the para-fluoro isomer. In the 5-LO inhibitor series, para-fluorophenoxy-furan N-hydroxyurea derivatives achieved IC₅₀ = 150–160 nM; ortho-fluoro SAR data are pending direct measurement. |
| Conditions | Structural comparison by SMILES analysis: target O=C(O)c1ccc(Oc2ccccc2F)o1 vs. para isomer O=C(O)c1ccc(Oc2ccc(F)cc2)o1. 5-LO assay: human whole blood stimulated with calcium ionophore A23187, LTB4 production measured. |
Why This Matters
Procurement of the correct positional isomer is critical because ortho-fluorine conformational restriction is a deliberate design feature for target engagement selectivity; substituting the para-fluoro isomer may abolish this conformational control and yield divergent biological outcomes.
- [1] BindingDB BDBM50058614 (CHEMBL62146): IC50 = 150 nM; BDBM50058643 (CHEMBL58664): IC50 = 160 nM. 5-Lipoxygenase inhibition, human whole blood LTB4 assay. https://www.bindingdb.org/. View Source
- [2] Müller, K.; Faeh, C.; Diederich, F. Fluorine in Pharmaceuticals: Looking Beyond Intuition. Science 2007, 317 (5846), 1881–1886. View Source
